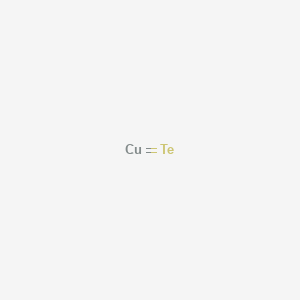

Copper telluride (CuTe)

Descripción general

Descripción

Synthesis Analysis

The synthesis of CuTe nanostructures has been achieved through various methods, emphasizing the importance of controlled conditions to obtain desired phases and morphologies. One approach utilizes a dialkyl ditelluride reagent to produce nanocubes of pseudo-cubic phase Cu1.5Te and 2-D nanosheets of vulcanite CuTe at moderate temperatures, without the need for phosphine precursors (Robinson et al., 2020). Another study reported the synthesis of copper-telluride nanowires using a template-assisted electrodeposition technique, highlighting the influence of deposition parameters on the morphology and optical properties of the nanowires (Arya et al., 2012).

Molecular Structure Analysis

Copper telluride's molecular structure can significantly influence its chemical reactivity and physical properties. For instance, the synthesis of CuTe nanocrystals has been tailored to achieve specific shapes and sizes, such as nanocubes, nanoplates, and nanorods, through the reaction of copper salt with trioctylphosphine telluride (Li et al., 2013). These structures display strong near-infrared optical absorption associated with localized surface plasmon resonances, underlining the potential for diverse applications.

Chemical Reactions and Properties

CuTe participates in various chemical reactions depending on its synthesis conditions and resultant phase. For example, ternary rare-earth copper tellurides synthesized through high-temperature solid-state reactions exhibit a first-order structure phase transition influenced by the electronegativity of constituent rare-earth metals, affecting their thermoelectric properties (Lin et al., 2017).

Physical Properties Analysis

The physical properties of CuTe, such as its vibrational and electrical characteristics, are closely related to its synthesis and molecular structure. Sputtered films of copper telluride have shown varying electrical properties based on their phase, with a transition from mixed phases of CuTe and Cu1.4Te to single-phase CuTe affecting semiconductor behavior (Salmón-Gamboa et al., 2018).

Chemical Properties Analysis

The chemical properties of CuTe nanostructures can be manipulated through controlled synthesis, leading to variations in composition and crystalline structure. For instance, the solvothermal synthesis of CuTe nanostructures under an inert atmosphere has shown that reaction parameters can significantly impact their chemical properties, with implications for applications in lithium-ion batteries (Han et al., 2014).

Aplicaciones Científicas De Investigación

Plasmonic Properties and Photothermal Agents : CuTe nanocrystals display strong near-infrared optical absorption due to localized surface plasmon resonances. These properties are utilized in the design of surface-enhanced Raman scattering sensors and as photothermal agents in biomedical applications (Li et al., 2013).

Electrochemical Synthesis and Photoelectric Properties : CuTe nanoribbons, synthesized electrochemically, exhibit interesting electronic and photoelectric properties, suggesting potential applications in electronics and photonics (She et al., 2008).

Solar Cell Applications : Single-phase CuTe thin films are used as back-contacts in CdTe solar cells, enhancing device performance due to their p-type semiconductor nature and high carrier concentration (Yang et al., 2017).

Chemical Sensors : CuTe nanowires, synthesized via electrodeposition, demonstrate potential as chemical sensors with enhanced sensitivity and reliability for various liquids (Arya et al., 2013).

Vibrational and Electrical Properties : Studies on sputtered films of copper telluride reveal insights into their vibrational and electrical properties, which are critical in photovoltaics (Salmón-Gamboa et al., 2018).

Resistance Random Access Memories : The insertion of CuTe layers in resistance random access memory devices enhances their switching performance, making them valuable for data storage technologies (Chen et al., 2021).

Bactericidal Nanomedicines : Novel copper telluride nano-grape clusters exhibit potent bactericidal activity, demonstrating potential for developing highly effective antibacterial formulations (Zhou et al., 2023).

Hydrogen Evolution Reaction : CuTe-based electrocatalysts show high activity and stability for hydrogen evolution, positioning them as promising candidates for energy and environmental applications (Khan et al., 2021).

Direcciones Futuras

Copper telluride has attracted increasing attention in recent years for potential thermoelectrics, quantum dot, battery, and plasmonics applications . The development of highly potent bactericidal inorganic formulations with simplified structure, multiple antibacterial mechanisms, and promising application potential is encouraging .

Propiedades

IUPAC Name |

tellanylidenecopper | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.Te | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCHKAUWIRYEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Cu]=[Te] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuTe | |

| Record name | copper(II) telluride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_telluride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893166 | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Copper telluride (CuTe) | |

CAS RN |

12019-23-7 | |

| Record name | Copper telluride (CuTe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper telluride (CuTe) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper telluride (CuTe) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper telluride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.482 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)